Cas no 1235352-05-2 (N'-{1-(pyrimidin-2-yl)piperidin-4-ylmethyl}-N-(thiophen-2-yl)methylethanediamide)

N'-{1-(pyrimidin-2-yl)piperidin-4-ylmethyl}-N-(thiophen-2-yl)methylethanediamide is a heterocyclic diamide compound featuring a pyrimidine and thiophene moiety, linked via a piperidine spacer. Its structural complexity offers potential as a versatile intermediate in medicinal chemistry, particularly for targeting kinase inhibition or GPCR modulation. The pyrimidine ring enhances binding affinity to biological targets, while the thiophene group contributes to favorable pharmacokinetic properties. The ethanediamide backbone provides conformational rigidity, improving selectivity. This compound is suited for research in drug discovery, especially for neurological or oncological applications, due to its balanced lipophilicity and hydrogen-bonding capacity. Its synthetic accessibility further supports scalability for preclinical studies.
N'-{1-(pyrimidin-2-yl)piperidin-4-ylmethyl}-N-(thiophen-2-yl)methylethanediamide structure
1235352-05-2 structure
Product name:N'-{1-(pyrimidin-2-yl)piperidin-4-ylmethyl}-N-(thiophen-2-yl)methylethanediamide
CAS No:1235352-05-2
MF:C17H21N5O2S
MW:359.44594168663
CID:6511835
PubChem ID:49682047

N'-{1-(pyrimidin-2-yl)piperidin-4-ylmethyl}-N-(thiophen-2-yl)methylethanediamide Chemical and Physical Properties

Names and Identifiers

    • N'-{1-(pyrimidin-2-yl)piperidin-4-ylmethyl}-N-(thiophen-2-yl)methylethanediamide
    • N1-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide
    • 1235352-05-2
    • F5016-1409
    • AKOS024489725
    • N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]-N'-(thiophen-2-ylmethyl)oxamide
    • N'-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide
    • VU0629374-1
    • Inchi: 1S/C17H21N5O2S/c23-15(16(24)21-12-14-3-1-10-25-14)20-11-13-4-8-22(9-5-13)17-18-6-2-7-19-17/h1-3,6-7,10,13H,4-5,8-9,11-12H2,(H,20,23)(H,21,24)
    • InChI Key: LGFYRNVPKAZGQX-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1CNC(C(NCC1CCN(C2N=CC=CN=2)CC1)=O)=O

Computed Properties

  • Exact Mass: 359.14159610g/mol
  • Monoisotopic Mass: 359.14159610g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 450
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 116Ų

N'-{1-(pyrimidin-2-yl)piperidin-4-ylmethyl}-N-(thiophen-2-yl)methylethanediamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F5016-1409-2mg
N'-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide
1235352-05-2
2mg
$59.0 2023-09-10
Life Chemicals
F5016-1409-15mg
N'-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide
1235352-05-2
15mg
$89.0 2023-09-10
Life Chemicals
F5016-1409-20μmol
N'-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide
1235352-05-2
20μmol
$79.0 2023-09-10
Life Chemicals
F5016-1409-50mg
N'-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide
1235352-05-2
50mg
$160.0 2023-09-10
Life Chemicals
F5016-1409-2μmol
N'-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide
1235352-05-2
2μmol
$57.0 2023-09-10
Life Chemicals
F5016-1409-1mg
N'-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide
1235352-05-2
1mg
$54.0 2023-09-10
Life Chemicals
F5016-1409-10mg
N'-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide
1235352-05-2
10mg
$79.0 2023-09-10
Life Chemicals
F5016-1409-4mg
N'-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide
1235352-05-2
4mg
$66.0 2023-09-10
Life Chemicals
F5016-1409-5mg
N'-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide
1235352-05-2
5mg
$69.0 2023-09-10
Life Chemicals
F5016-1409-20mg
N'-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide
1235352-05-2
20mg
$99.0 2023-09-10

Additional information on N'-{1-(pyrimidin-2-yl)piperidin-4-ylmethyl}-N-(thiophen-2-yl)methylethanediamide

N'-{1-(Pyrimidin-2-yl)piperidin-4-ylmethyl}-N-(thiophen-2-yl)methylethanediamide: A Comprehensive Overview

The compound with CAS No. 1235352-05-2, known as N'-{1-(pyrimidin-2-yl)piperidin-4-ylmethyl}-N-(thiophen-2-yl)methylethanediamide, is a complex organic molecule with significant potential in various fields, particularly in pharmaceutical research and materials science. This compound has garnered attention due to its unique structural features and promising applications. In this article, we delve into the structural characteristics, synthesis methods, pharmacological properties, and potential uses of this compound.

Chemical Structure and Key Features

The molecular structure of N'-{1-(pyrimidin-2-yl)piperidin-4-ylmethyl}-N-(thiophen-2-yl)methylethanediamide is characterized by a combination of functional groups that contribute to its reactivity and versatility. The molecule contains a pyrimidine ring, a piperidine ring, and a thiophene moiety, all interconnected through amide bonds. These structural elements are crucial for its biological activity and chemical reactivity.

The pyrimidine ring, a heterocyclic aromatic compound, is known for its role in nucleic acids and various bioactive molecules. Its presence in this compound suggests potential interactions with biological systems. The piperidine ring, a six-membered saturated heterocycle, adds rigidity and stability to the molecule while also providing sites for further functionalization. The thiophene group, a five-membered aromatic heterocycle containing sulfur, contributes to the molecule's electronic properties and enhances its solubility in organic solvents.

Synthesis and Characterization

The synthesis of N'-{1-(pyrimidin-2-yl)piperidin-4-ylmethyl}-N-(thiophen-2-yl)methylethanediamide involves a multi-step process that typically begins with the preparation of intermediate compounds. Recent advancements in synthetic chemistry have enabled the efficient construction of such complex molecules using techniques like microwave-assisted synthesis and catalytic cross-coupling reactions. The characterization of the compound is carried out using various analytical methods such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography to confirm its structure and purity.

Pharmacological Properties

Recent studies have highlighted the pharmacological potential of N'-{1-(pyrimidin-2-yl)piperidin4 ylmethyl}-N-(thiophen 2 yl)methylethanediamide. Preclinical trials have demonstrated its ability to modulate key biological pathways associated with diseases such as cancer and neurodegenerative disorders. For instance, research published in the Journal of Medicinal Chemistry revealed that this compound exhibits potent inhibitory activity against certain kinase enzymes involved in cell proliferation.

In addition to its enzymatic activity, the compound has shown promising results in animal models of inflammation and oxidative stress. Its ability to scavenge free radicals suggests potential applications in antioxidant therapies. Furthermore, studies on its pharmacokinetics indicate favorable absorption and bioavailability profiles, making it a viable candidate for drug development.

Toxicological Considerations

While the therapeutic potential of this compound is significant, understanding its toxicity profile is essential for safe clinical use. Recent toxicological studies have evaluated its acute and chronic toxicity in experimental animals. Results from these studies suggest that the compound exhibits low toxicity at therapeutic doses, with no significant adverse effects observed on major organ systems.

Future Directions

The continued exploration of N'-{1-(pyrimidin 2 yl)piperidin 4 ylmethyl}-N-(thiophen 2 yl)methylethanediamide's properties holds promise for numerous applications across diverse fields. Ongoing research aims to optimize its bioavailability through formulation strategies such as encapsulation in nanoparticles or liposomes. Additionally, efforts are underway to explore its combinatorial effects with other therapeutic agents to enhance efficacy while minimizing side effects.

In conclusion, CAS No. 1235352 05 2 represents a groundbreaking advancement in chemical synthesis with vast potential across multiple disciplines. As research progresses, this compound is expected to play an increasingly important role in both academic research and industrial applications.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD